molecular formula C24H21N5O4 B2929102 2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376618-02-9

2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2929102
CAS No.: 376618-02-9
M. Wt: 443.463
InChI Key: VPLXDXVYKOKAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

Quinoxaline derivatives are synthesized through various chemical reactions, demonstrating their adaptability in material science. For example, the synthesis and properties of related compounds such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline showcase the potential for electrophilic substitution reactions, which are crucial in creating specialized materials for technological applications (El’chaninov & Aleksandrov, 2017).

Polymerization and Advanced Materials

Quinoxaline-containing compounds play a significant role in polymer science, as seen in the research on free-radical-induced polymerization of specific monomers to form hyperbranched aromatic polyamides. These materials are of interest for their potential in creating low-temperature, thermally curable thermosetting resin systems for high-temperature applications, highlighting the relevance of quinoxaline derivatives in developing advanced materials (Baek, Ferguson, & Tan, 2003).

Pharmaceutical and Biological Applications

In pharmacology and medicinal chemistry, quinoxaline derivatives are explored for their potential as therapeutic agents. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines indicates their use in forming complexes with metal ions for targeted delivery of nitric oxide to biological sites, such as tumors. This demonstrates the application of quinoxaline derivatives in developing novel therapeutic strategies (Yang et al., 2017).

Novel Dyes and Antioxidant Activities

The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showcases another application of quinoxaline derivatives. These compounds not only serve as dyes but also exhibit significant antioxidant, antitumor, and antimicrobial activities. This multifunctionality highlights the potential of quinoxaline derivatives in textile engineering and biomedical research (Khalifa et al., 2015).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-31-14-9-10-19(32-2)18(12-14)29-22(25)20(24(30)26-13-15-6-5-11-33-15)21-23(29)28-17-8-4-3-7-16(17)27-21/h3-12H,13,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLXDXVYKOKAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.